Adenosine 5'-phosphoramidate(1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N6O6P- |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/p-1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
LDEMREUBLBGZBO-KQYNXXCUSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N |
Origin of Product |
United States |
Occurrence and Physiological Distribution of Adenosine 5 Phosphoramidate 1
Natural Presence Across Diverse Organisms
Adenosine (B11128) 5'-phosphoramidate(1-), the anionic form of adenosine 5'-phosphoramidate (AMP-NH2) at physiological pH, has been confirmed in a range of organisms, highlighting its distribution across different domains of life.
Initial evidence for its existence as a natural product came from studies on algae. Research identified a nucleotide with the characteristics of adenosine 5'-phosphoramidate in Chlorella cells. Further investigation into the protist Euglena gracilis also indicated the presence of this compound. In this organism, adenosine 5'-phosphoramidate was found to protect the enzyme adenosine 5'-phosphosulphate sulphotransferase from inactivation by thiols. nih.gov
More recent research has established its presence in the plant kingdom, specifically in Arabidopsis thaliana seedlings. In these plants, adenosine 5'-phosphoramidate acts as a signaling molecule. Its presence can trigger the activation of genes involved in the phenylpropanoid pathways, leading to the accumulation of compounds like lignins, anthocyanins, and salicylic (B10762653) acid.
While the Histidine Triad (B1167595) (HIT) superfamily of proteins, which can hydrolyze phosphoramidate (B1195095) bonds, is widespread across all forms of life, the direct detection of adenosine 5'-phosphoramidate in animals and bacteria as a natural, unmodified compound is less documented in available research. However, the enzymatic machinery for its metabolism is present. For instance, rabbit and yeast Histidine Triad Nucleotide-binding protein (Hint) have been shown to effectively hydrolyze this natural product. nih.gov
Table 1: Documented Natural Occurrence of Adenosine 5'-phosphoramidate
| Kingdom/Group | Organism | Finding |
| Protista | Chlorella sp. | Identification of a nucleotide with the properties of adenosine 5'-phosphoramidate. |
| Protista | Euglena gracilis | Protects adenosine 5'-phosphosulphate sulphotransferase from thiol-inactivation. nih.gov |
| Plantae | Arabidopsis thaliana | Acts as a signaling molecule, inducing phenylpropanoid pathways. |
Dynamics of Intracellular Concentration and Regulation
The intracellular levels of adenosine 5'-phosphoramidate are understood to be under tight enzymatic control, primarily regulated by the Histidine Triad (HIT) protein superfamily. These enzymes function as phosphoramidases, hydrolyzing the P-N bond of phosphoramidate compounds.
The key enzyme responsible for the hydrolysis of adenosine 5'-phosphoramidate is a member of the HIT family known as Histidine Triad Nucleotide-binding protein 1 (Hint-1). nih.gov This enzyme exhibits potent adenosine monophosphoramidase activity, efficiently converting adenosine 5'-phosphoramidate into adenosine monophosphate (AMP) and ammonia (B1221849). nih.gov Studies have shown that both rabbit and yeast Hint proteins can hydrolyze adenosine 5'-phosphoramidate in a manner dependent on their active site. nih.gov
This enzymatic control suggests that the cell maintains a dynamic balance of adenosine 5'-phosphoramidate. It is thought that, similar to other non-canonical nucleotides, adenosine 5'-phosphoramidate may accumulate in cells under specific conditions, such as stress, where it can then function as a signaling molecule. For example, in Arabidopsis thaliana, its levels are controlled by HIT-family proteins, and its accumulation leads to downstream physiological effects.
While the mechanisms of its regulation by hydrolysis are becoming clearer, specific data on the typical intracellular concentrations of adenosine 5'-phosphoramidate(1-) across different organisms and cell types remain largely unquantified in the scientific literature. The focus has been more on the functional consequences of its presence and the enzymes that control its levels. The regulation appears to be crucial, as demonstrated in yeast, where the loss of the Hnt1 enzyme's activity leads to growth defects and hypersensitivity to mutations in other essential proteins. nih.gov
Table 2: Key Regulators of Adenosine 5'-phosphoramidate Levels
| Regulator Family | Specific Enzyme (Example) | Organism(s) | Function |
| Histidine Triad (HIT) Proteins | Hint-1 | Rabbit, Yeast | Hydrolyzes adenosine 5'-phosphoramidate to AMP and ammonia. nih.gov |
| Histidine Triad (HIT) Proteins | Hnt1 | Yeast | Hydrolyzes adenosine 5'-phosphoramidate; loss of activity impacts cell growth. nih.gov |
| Histidine Triad (HIT) Proteins | Not specified | Arabidopsis thaliana | Controls the level of adenosine 5'-phosphoramidate, which acts as a signal molecule. |
Enzymatic and Non Enzymatic Pathways of Adenosine 5 Phosphoramidate 1 Metabolism
Biochemical Synthesis Mechanisms
The synthesis of Adenosine (B11128) 5'-phosphoramidate involves specific enzymes that catalyze its formation from precursors like adenylyl sulfate (B86663).
Adenylyl Sulphate:Ammonia (B1221849) Adenylyltransferase-Mediated Formation
The primary enzymatic route for the synthesis of adenosine 5'-phosphoramidate is catalyzed by adenylyl sulphate:ammonia adenylyltransferase (EC 2.7.7.51). wikipedia.org This enzyme facilitates the reaction between adenylyl sulfate (also known as adenosine 5'-phosphosulphate or APS) and ammonia (NH₃). wikipedia.orgnih.gov In this reaction, one molar proportion of adenylyl sulfate reacts with one molar proportion of ammonia to produce one molar proportion each of adenosine 5'-phosphoramidate and sulfate, with no adenosine monophosphate (AMP) being formed in the process. nih.gov
This enzyme, also referred to as APSAT, has been identified and purified from various organisms, including Chlorella pyrenoidosa, Euglena gracilis, spinach, barley, Dictyostelium discoideum, and Escherichia coli. nih.gov The enzyme purified from Chlorella has a molecular weight of approximately 60,000-65,000 Da and is composed of three subunits. It exhibits optimal activity at a pH of 8.8. nih.gov The apparent Michaelis constant (Kₘ) for adenylyl sulfate is 0.82 mM, and for ammonia, it is about 10 mM. nih.gov The enzyme is highly specific for its substrates, as ATP, ADP, or adenosine 3'-phosphate 5'-phosphosulphate cannot replace adenylyl sulfate, and various other amines or amides cannot substitute for ammonia. nih.gov
It is also noteworthy that adenosine 5'-phosphoramidate can be formed non-enzymatically when adenylyl sulfate and ammonia are boiled together, although this process also yields AMP. nih.gov The enzyme thus selectively accelerates the formation of the phosphoramidate (B1195095). nih.gov
Role of Fhit Proteins in Phosphoramidate Generation
The Fragile Histidine Triad (B1167595) (Fhit) protein, a member of the HIT superfamily, also demonstrates the ability to generate adenosine 5'-phosphoramidate. uniprot.orguniprot.org Human Fhit protein exhibits adenylylsulfate-ammonia adenylyltransferase activity, catalyzing the ammonolysis of adenosine 5'-phosphosulfate to form adenosine 5'-phosphoramidate. uniprot.org This activity is not limited to adenylyl sulfate; Fhit can also catalyze the ammonolysis of adenosine 5-phosphorofluoridate and diadenosine triphosphate. uniprot.org
Beyond its synthetic role, the Fhit protein is a multifunctional enzyme. It possesses dinucleoside triphosphate hydrolase activity, cleaving substrates like P₁-P₃-bis(5'-adenosyl) triphosphate (Ap3A) into AMP and ADP. uniprot.orgnih.gov It also functions as an adenosine 5'-monophosphoramidase, hydrolyzing adenosine 5'-phosphoramidate to yield AMP and ammonia, indicating its dual role in both the synthesis and degradation of this compound. uniprot.org
Enzymatic Hydrolysis and Catabolic Regulation
The breakdown of Adenosine 5'-phosphoramidate is a critical regulatory process managed by a specific class of enzymes known as phosphoramidases or nucleoside 5'-phosphoramidate hydrolases.
Characterization of Nucleoside 5'-Phosphoramidate Hydrolases
Nucleoside 5'-phosphoramidate hydrolases are enzymes that catalyze the hydrolytic cleavage of the P-N bond in nucleoside 5'-phosphoramidates, yielding a nucleoside 5'-monophosphate and ammonia. nih.gov These enzymes are part of the widespread Histidine Triad (HIT) protein superfamily. nih.gov
An example of a well-characterized enzyme from this class was purified from yellow lupin (Lupinus luteus) seeds. bibliotekanauki.pl This plant-based hydrolase was identified as being most similar to the Arabidopsis thaliana Hint1 protein. bibliotekanauki.pl The lupin enzyme functions as a homodimer with a monomer molecular mass of 15,800 Da. Its activity is not affected by common divalent metal cations or chelating agents like EDTA and EGTA. bibliotekanauki.pl
Human HINT2 Activity and Mechanistic Insights
In humans, Histidine Triad Nucleotide-Binding Protein 2 (HINT2) is a key mitochondrial enzyme responsible for the hydrolysis of purine (B94841) nucleotide phosphoramidates. uniprot.org It specifically acts as an adenosine 5'-monophosphoramidase, converting adenosine 5'-phosphoramidate (AMP-NH₂) into AMP and ammonia. nih.govuniprot.org
HINT2 is located in the mitochondrial matrix and outer membrane. uniprot.org Studies on sheep liver mitochondrial HINT2 (OaHint2), which shares properties with its human counterpart, reveal that it functions as a homodimer with a monomer molecular mass of 16 kDa. nih.gov Beyond its direct role in phosphoramidate catabolism, HINT2 is implicated in modulating mitochondrial calcium levels and may play a protective role against cardiac microvascular ischemia-reperfusion injury by repressing mitochondrial calcium uniporter (MCU) complex activation. nih.gov
Substrate Specificity and Kinetic Analysis of Phosphoramidases
The substrate specificity and kinetic properties of phosphoramidases have been investigated in various organisms. Human Hint1 (hHint1) and its E. coli counterpart show a preference for purine-based phosphoramidates over pyrimidine (B1678525) ones. nih.gov The nature of the amine leaving group is also critical; tryptamine-containing phosphoramidates are among the most efficiently hydrolyzed substrates. nih.gov The presence of a 2'-OH group on the ribose ring, as in adenosine, is favored, with the second-order rate constant for thymidine (B127349) tryptamine (B22526) phosphoramidate being significantly lower than that for uridine (B1682114) tryptamine phosphoramidate. nih.gov
Kinetic analyses provide quantitative insights into enzyme efficiency. The table below summarizes key kinetic parameters for various nucleoside 5'-phosphoramidate hydrolases.
| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Nucleoside 5'-phosphoramidase | Yellow Lupin (Lupinus luteus) | Adenosine 5'-phosphoramidate | 0.5 | 0.8 | 1.6 x 10⁶ |
| OaHint2 | Sheep (Ovis aries) | Adenosine 5'-phosphoramidate | 6.6 | 68.3 | 1.03 x 10⁷ |
| OaHint1 | Sheep (Ovis aries) | Adenosine 5'-phosphoramidate | 1.5 | 11.0 | 7.33 x 10⁶ |
| hHint1 | Human (Homo sapiens) | Adenosine tryptamine phosphoramidate | - | - | 10⁷ |
| HinT | E. coli | Adenosine tryptamine phosphoramidate | - | - | 10⁶ |
| Data sourced from multiple studies. nih.govbibliotekanauki.plnih.gov Kₘ and kcat for OaHint1 and OaHint2 are per natively functioning dimer. kcat for the lupin enzyme is per monomer active site. |
Studies have also shown that replacing the phosphoryl oxygen with sulfur in adenosine or guanosine (B1672433) phosphoramidothioates leads to a significant (15- to 200-fold) decrease in the specificity constant (kcat/Kₘ), indicating a strong preference for the natural phosphate (B84403) ester linkage. nih.gov
Non-Enzymatic Formation Routes of Adenosine 5'-phosphoramidate(1-)
The formation of Adenosine 5'-phosphoramidate (AMP-NH2) outside of enzymatic catalysis is a subject of significant interest, particularly in the context of prebiotic chemistry and synthetic organic chemistry. Research has illuminated several non-enzymatic pathways, which primarily involve the activation of the phosphate group of adenosine monophosphate (AMP) or the reaction of adenosine with an activated phosphorus source.
Prebiotic Synthesis Models
Studies exploring the origins of life have demonstrated plausible routes for the formation of nucleoside 5'-phosphoramidates under conditions potentially representative of the prebiotic Earth. One significant pathway involves the reaction of adenosine 5'-polyphosphates (like ATP) with amines in aqueous solution, which upon drying, yield adenosine 5'-phosphoramidates. nih.gov These reactions are notably catalyzed by divalent metal ions, such as Magnesium (Mg²⁺), which are believed to have been abundant in early terrestrial environments. nih.gov
Key findings from these prebiotic simulations include:
Reactants : The reaction utilizes adenosine 5'-polyphosphates (with three or more phosphate groups) or P¹,P²-diadenosine 5'-diphosphate and an amine source. nih.gov
Amine Sources : A variety of simple amines and amino acids, including ammonia, imidazole (B134444), glycine (B1666218), ethylenediamine, and histamine, have been shown to successfully participate in this reaction. nih.gov
Conditions : The crucial step is the evaporation of the aqueous solution, concentrating the reactants and catalyst, which drives the formation of the phosphoramidate bond. nih.gov
Yields : The yields of the resulting adenosine 5'-phosphoramidates are substantial, ranging from 10% to 50% based on the initial nucleotide concentration. nih.gov
The plausibility of these pathways suggests that phosphoramidates like AMP-NH2 could have formed spontaneously and served as activated intermediates in the non-enzymatic synthesis of oligonucleotides on the early Earth.
Chemical Synthesis from Activated Precursors
In a laboratory setting, the most common non-enzymatic strategy for synthesizing AMP-NH2 and its derivatives involves the use of an "activated" form of AMP. The 5'-phosphate group of AMP is not sufficiently reactive to readily form a bond with an amine. Therefore, it is typically converted into a better leaving group, creating an activated intermediate.
A primary example of this approach is the synthesis of adenosine 5'-phosphorimidazolide (ImpA) , an important activated precursor. ucsf.eduucsf.edu In this method, AMP is reacted with imidazole in the presence of coupling agents like triphenylphosphine (B44618) and 2,2'-dipyridyldisulfide. ucsf.eduucsf.edu The resulting ImpA is a highly reactive intermediate where the imidazole group can be easily displaced by a nucleophile, such as ammonia, to form adenosine 5'-phosphoramidate. The synthesis of ImpA from AMP is a well-established protocol. ucsf.eduucsf.edu
Other activated precursors used for the synthesis of phosphoramidates and related phosphodiesters include:
Phosphorochloridates : The ProTide technology utilizes phosphorochloridate reagents to introduce a phosphoramidate moiety onto nucleosides. researchgate.net
Phosphoromorpholidates : Adenosine 5'-phosphoromorpholidate has been used as a reactant to synthesize related compounds like adenosine 5'-phosphoroglycerol, demonstrating its utility as an activated AMP derivative. nih.gov
The general principle involves a two-step process: activation of the phosphate followed by nucleophilic attack by the amine.
Template-Directed Synthesis
Another significant non-enzymatic route is template-directed synthesis, where a pre-existing polynucleotide chain acts as a template to guide the formation of new phosphoramidate bonds. Research has shown that an activated monomer, such as adenosine-5'-phosphorimidazolide (ImpA), reacts efficiently with adenosine derivatives along a polyuridylic acid (poly-U) template. nih.gov This process is a foundational concept in non-enzymatic RNA replication models. The template serves to bring the reacting molecules into close proximity and proper orientation, facilitating the chemical ligation. nih.govacs.org This method is particularly important for understanding how genetic information could have been propagated before the evolution of protein-based enzymes.
The table below summarizes the key non-enzymatic formation routes for Adenosine 5'-phosphoramidate and its activated precursors.
Table 1: Summary of Non-Enzymatic Formation Routes| Formation Route | Precursor Molecules | Key Reagents/Catalysts | Conditions | Product |
|---|---|---|---|---|
| Prebiotic Model | Adenosine 5'-polyphosphates, Amines (e.g., ammonia, glycine) | Mg²⁺ ions | Evaporation/Drying | Adenosine 5'-phosphoramidate |
| Chemical Synthesis via Imidazolide | Adenosine 5'-monophosphate (AMP), Imidazole | Triphenylphosphine, 2,2'-dipyridyldisulfide, Triethylamine | Room Temperature, in DMF | Adenosine 5'-phosphorimidazolide (ImpA) |
| Template-Directed Synthesis | Adenosine 5'-phosphorimidazolide (ImpA), Adenosine derivatives | Polyuridylic acid template | Aqueous buffer | Oligoadenylates with phosphoramidate linkages |
| ProTide Technology | Adenosine, Phenyl methyl alaninyl phosphorochloridate | N-methylimidazole | Anhydrous solvent | Carbocyclic Adenosine Phosphoramidate |
Emerging Roles in Biological Signaling and Cellular Responses
Adenosine (B11128) 5'-phosphoramidate(1-) as a Signaling Molecule in Plants
Adenosine 5'-phosphoramidate(1-), abbreviated as NH2-pA, is now considered a novel signaling molecule in the plant kingdom. nih.govnih.gov Its cellular levels are enzymatically regulated, often increasing under stressful conditions, which suggests a role in stress response mechanisms. nih.govnih.gov The concentration of NH2-pA is controlled by enzymes, including those from the HIT (histidine triad) protein family, which can both synthesize and degrade it. nih.gov
When exogenously applied to plants like Arabidopsis thaliana, Adenosine 5'-phosphoramidate(1-) elicits a range of physiological and molecular responses. nih.gov It has been shown to activate the expression of key genes involved in defense and secondary metabolism. nih.gov This signaling function is not unique to Adenosine 5'-phosphoramidate(1-); other uncommon nucleotides, such as diadenosine polyphosphates, exhibit similar signaling properties in plants. nih.gov The ability of these molecules to trigger defense pathways underscores their importance in how plants perceive and react to their environment. nih.gov
Research has demonstrated that other nucleoside 5'-phosphoramidates, including those with guanosine (B1672433) (NH2-pG), uridine (B1682114) (NH2-pU), and cytidine (B196190) (NH2-pC), can also modify gene expression in plants, indicating a broader role for this class of compounds in plant signaling. nih.gov
Modulation of Phenylpropanoid Pathways and Secondary Metabolism
One of the most well-documented roles of Adenosine 5'-phosphoramidate(1-) is its ability to modulate the phenylpropanoid pathway, a central route for the biosynthesis of a wide array of secondary metabolites in plants. nih.govnih.gov These metabolites are crucial for growth, development, and defense against biotic and abiotic stresses. uv.mxmdpi.com
In Arabidopsis thaliana seedlings, treatment with Adenosine 5'-phosphoramidate(1-) leads to the activation of genes encoding key enzymes in the phenylpropanoid pathway. nih.gov This targeted gene activation results in the accumulation of several important secondary metabolites. nih.gov
Table 1: Key Phenylpropanoid Pathway Enzymes and Products Induced by Adenosine 5'-phosphoramidate(1-) in Arabidopsis thaliana
| Enzyme/Product | Function in Phenylpropanoid Pathway |
|---|---|
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the initial step in the phenylpropanoid pathway. |
| 4-coumarate:coenzyme A ligase (4CL) | Activates cinnamic acid derivatives for downstream reactions. |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to form p-coumaric acid. |
| Chalcone synthase (CHS) | A key enzyme in the flavonoid/anthocyanin branch. |
| Cinnamoyl-coenzyme A:NADP oxidoreductase | Involved in the lignin (B12514952) biosynthesis branch. |
| Isochorismate synthase | Diverts chorismate towards salicylic (B10762653) acid biosynthesis. |
| Lignins | Provide structural support and defense against pathogens. |
| Anthocyanins | Pigments involved in UV protection and attracting pollinators. |
Data sourced from studies on Arabidopsis thaliana seedlings. nih.gov
Similarly, in suspension-cultured cells of Vitis vinifera (grape), Adenosine 5'-phosphoramidate(1-) and other nucleoside 5'-phosphoramidates have been shown to modify the expression of genes controlling the biosynthesis of stilbenes and lignin. nih.gov Specifically, these compounds induced the expression of genes such as PAL1, C4H1, 4CL1, and stilbene (B7821643) synthase (STS1). nih.gov This led to the accumulation of the stilbenoids trans-resveratrol and trans-piceid, which are known for their protective roles in plants. nih.gov
The induction of these pathways by Adenosine 5'-phosphoramidate(1-) highlights its role in orchestrating the production of a diverse suite of protective compounds, thereby enhancing the plant's ability to respond to environmental challenges. nih.govnih.gov
Advanced Synthetic Strategies and Derivative Chemistry of Adenosine 5 Phosphoramidate 1
Chemical Synthesis of Adenosine (B11128) 5'-phosphoramidate(1-) and its Analogs
The chemical synthesis of adenosine 5'-phosphoramidate(1-) and its analogs involves several sophisticated methods that allow for the precise formation of the phosphoramidate (B1195095) bond. These strategies are fundamental to producing these compounds for various applications, from therapeutic research to studies on the origins of life.
Nucleophilic Substitution Reactions in Phosphoramidate Synthesis
Nucleophilic substitution is a cornerstone of phosphoramidate synthesis. This approach typically involves the reaction of a nucleoside, where reactive hydroxyl and amino groups are protected, with a phosphorodiamidite in the presence of a weak acid catalyst. wikipedia.org The phosphoramidite (B1245037) coupling reaction is notably rapid and efficient, making it a preferred method for oligonucleotide synthesis. wikipedia.org
A common method involves treating a protected nucleoside with a single free hydroxyl group with a phosphorodiamidite, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, catalyzed by a weak acid like an acidic azole. wikipedia.org The diisopropylamino group on the phosphite (B83602) moiety is an excellent leaving group under acidic conditions, facilitating its substitution by the nucleophilic 5'-hydroxy group of a support-bound oligonucleotide. wikipedia.org
The phosphoramidite approach is not limited to standard nucleosides; it can be applied to a wide range of analogs, including those with modified sugars or non-canonical bases. wikipedia.org For instance, the synthesis of nucleoside 5'-(N-aryl)phosphoramidate monoesters has been achieved through the condensation of nucleoside 5'-H-phosphonates with aromatic amines, promoted by diphenyl phosphorochloridate, followed by oxidation. researchgate.net
| Catalyst/Promoter | Reactants | Product Type | Reference |
| Acidic Azole (e.g., 1H-tetrazole) | Protected Nucleoside, Phosphorodiamidite | Oligonucleotide | wikipedia.org |
| Diphenyl Phosphorochloridate | Nucleoside 5'-H-phosphonate, Aromatic Amine | Nucleoside 5'-(N-aryl)phosphoramidate | researchgate.net |
| N-methylimidazole | Nucleoside, Phosphorochloridate | Purine (B94841) Phosphoramidate | researchgate.net |
Dehydration-Promoted Formation of Phosphoramidate Linkages
An alternative and potentially prebiotic method for forming phosphoramidate linkages is through dehydration reactions. Research has demonstrated that phosphoramidate-linked conjugates of amino acids and adenosine can be formed when solutions of 3′,5′-cyclic adenosine monophosphate (3′,5′-cAMP) and glycine (B1666218) are subjected to dehydration under alkaline conditions. rsc.org Similarly, adenosine 5'-phosphoramidates can be synthesized when solutions containing adenosine 5'-polyphosphates and various amines are allowed to dry out, a reaction catalyzed by magnesium ions. nih.gov This method has been shown to produce yields ranging from 10-50%. nih.gov
A specific protocol for synthesizing adenosine 5'-phosphorimidazolide (ImpA), an important intermediate, involves the reaction of adenosine 5'-monophosphate (AMP) with triphenylphosphine (B44618), 2,2'-dipyridyldisulfide, and imidazole (B134444) in dimethylformamide (DMF) and triethylamine. ucsf.eduprotocols.io The product is then precipitated and purified. ucsf.eduprotocols.io
| Reactants | Conditions | Product | Reference |
| 3′,5′-cAMP, Glycine | Dehydration, Alkaline | Phosphoramidate-linked conjugates | rsc.org |
| Adenosine 5'-polyphosphates, Amines | Dehydration, Mg2+ catalysis | Adenosine 5'-phosphoramidates | nih.gov |
| AMP, Triphenylphosphine, 2,2'-dipyridyldisulfide, Imidazole | DMF, Triethylamine | Adenosine 5'-phosphorimidazolide (ImpA) | ucsf.eduprotocols.io |
Design and Synthesis of Functionally Modified Adenosine Phosphoramidate Derivatives
The functional modification of adenosine phosphoramidates is a key area of research aimed at enhancing their properties for specific applications. These modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate (B84403) group, leading to derivatives with improved stability, altered biological activity, or novel functionalities.
The synthesis of these derivatives often utilizes phosphoramidite chemistry, which is highly adaptable for incorporating modified nucleosides into oligonucleotides. wikipedia.org For example, 1-Methyl-Adenosine (m1A), a biologically significant modified nucleobase, can be incorporated into RNA using its corresponding phosphoramidite. glenresearch.com Methylation at the N-1 position of adenosine significantly alters its properties, including increasing its basicity and preventing canonical Watson-Crick base pairing. glenresearch.com
Another strategy involves the direct modification of pre-synthesized phosphoramidites. For instance, N6-acetyl and N6-phenoxyacetyl adenosine phosphoramidites can be alkylated with agents like benzyl (B1604629) and isopentenyl bromides. nih.gov Furthermore, adenosine and cytosine phosphoramidites can react with isocyanates to form urea (B33335) derivatives, which can be further alkylated. nih.gov
The ProTide technology represents a prodrug approach where a phosphoramidate moiety is attached to a nucleoside analog to improve its cellular permeability and subsequent conversion to the active triphosphate form. researchgate.net This strategy has been successfully applied to carbocyclic adenosine derivatives, significantly enhancing their antiviral potency. researchgate.net
| Modification Strategy | Example Derivative | Purpose of Modification | Reference |
| Nucleobase Modification | 1-Methyl-Adenosine (m1A) | Alter base pairing and biological function | glenresearch.comglenresearch.com |
| Direct Alkylation of Phosphoramidite | N-alkyl-N-carbamoyl derivatives | Introduce functional groups | nih.gov |
| ProTide Technology | Phenyl methyl alaninyl ProTide of L-Cd4A | Improve cellular permeability and antiviral activity | researchgate.net |
| Nucleobase Analogs | Nebularine (Purine Nucleoside) | Study the role of the exocyclic amino group | glenresearch.com |
| Sugar Modification | 2'-O-Propargyl A(Bz)-3'-phosphoramidite | Enable click chemistry for further functionalization |
Mechanistic Enzymology and Biophysical Interactions
Substrate Recognition and Catalytic Mechanisms of Enzymes Interacting with Adenosine (B11128) 5'-phosphoramidate(1-)
Adenosine 5'-phosphoramidate and its analogs, such as adenosine 5'-phosphosulfate (APS), are recognized by a variety of enzymes and play crucial roles in cellular metabolism and signaling. The interaction of these molecules with enzymes is characterized by specific structural features and catalytic mechanisms.
Adenosine 5'-phosphosulfate (APS) Reductase: This iron-sulfur flavoenzyme is a key player in the global sulfur cycle, catalyzing the reversible conversion of APS to sulfite (B76179) and AMP. Structural studies of APS reductase from Archaeoglobus fulgidus have revealed a detailed picture of its reaction cycle. The enzyme accommodates the APS substrate within a 17 Å long channel. nih.gov Specific residues, ArgA317 and LeuA278, form a clamp that secures the adenine (B156593) ring of APS, forcing the substrate into a strained, curved conformation. nih.gov This strained state is believed to be crucial for the subsequent reaction with the reduced flavin adenine dinucleotide (FAD) cofactor. nih.gov The catalytic cycle involves the enzyme in different states: oxidized (FADox), APS-bound (FADox-APS), a relaxed FAD-sulfite adduct state, and a FAD-sulfite-AMP state, which highlights how the protein environment stabilizes adjacent negative charges, a critical step for the reverse reaction of forming APS from AMP and sulfite. nih.gov
APS Kinase: This enzyme catalyzes the phosphorylation of APS to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Kinetic studies on APS kinase from Penicillium chrysogenum suggest an ordered reaction mechanism where MgATP binds first, followed by APS. nih.gov After the phosphoryl transfer, PAPS is the first product to be released, followed by ADP. nih.gov However, research on other APS kinases has indicated a random binding order for ATP and APS. nih.gov In Escherichia coli K12, APS kinase is a highly efficient enzyme, with a Vmax/Km(APS) value suggesting the reaction is nearly diffusion-limited at low substrate concentrations. nih.gov This enzyme can form a phosphorylated intermediate upon incubation with MgATP, which can then transfer the phosphoryl group to APS to form PAPS or to ADP to form ATP. nih.gov
ATP Sulfurylase: This enzyme catalyzes the initial step of sulfate (B86663) activation, reacting ATP and inorganic sulfate to produce APS and pyrophosphate (PPi). nih.gov A distinctive feature of this reaction is the unusual U-shaped conformation that ATP is thought to adopt within the active site, facilitating the in-line attack of sulfate on the α-phosphorus. nih.gov
HIT-family Proteins: The cellular levels of adenosine 5'-phosphoramidate can be regulated by HIT-family proteins, suggesting their involvement in signaling pathways. nih.gov Exogenously applied adenosine 5'-phosphoramidate has been shown to act as a signaling molecule in Arabidopsis thaliana seedlings, activating genes involved in phenylpropanoid pathways and leading to the accumulation of lignins, anthocyanins, and salicylic (B10762653) acid. nih.gov
Kinetic and Thermodynamic Parameters of Enzyme-Catalyzed Reactions
The interactions of adenosine 5'-phosphoramidate and related nucleotides with enzymes are governed by specific kinetic and thermodynamic parameters. These parameters provide insights into the efficiency and mechanism of the catalyzed reactions.
APS Kinase: For rat chondrosarcoma APS kinase, initial velocity studies have indicated a single-displacement mechanism with a Km for APS of 76 nM and a Km for ATP of 24 μM. nih.gov In the case of APS kinase from E. coli K12, the enzyme exhibits remarkable efficiency with a Vmax/Km(APS) greater than 10^8 M-1 s-1, indicating that the reaction rate is primarily limited by the diffusion of the substrate at physiologically low concentrations. nih.gov The purified enzyme has a specific activity of 153 μmol of PAPS formed per minute per milligram of protein at 25°C. nih.gov
Inhibition Studies: Inhibition studies using substrate and product analogs have been instrumental in elucidating the reaction mechanisms. For rat chondrosarcoma APS kinase, an analog of PAPS, adenosine 3'-phosphate 5'-[beta-methylene]phosphosulphate, showed competitive inhibition with respect to APS and non-competitive inhibition with ATP. nih.gov Similarly, an APS analog, adenosine 5'-[beta-methylene]phosphosulphate, was competitive with APS and non-competitive with ATP. nih.gov An ATP analog, adenosine 5'-[beta,gamma-imido]triphosphate, displayed competitive inhibition with ATP and mixed-type inhibition with APS. nih.gov These findings support a steady-state ordered mechanism where APS is the leading substrate and PAPS is the final product to be released. nih.gov
Thermodynamics of Related Reactions: The thermodynamics of reactions involving related adenosine phosphates have been studied to understand the energy changes. For instance, the hydrolysis of the phosphodiester bond in 3',5'-cyclic adenosine monophosphate (cAMP) to form adenosine 5'-monophosphate (AMP) is an exothermic reaction with a standard molar enthalpy of reaction (ΔH r) of approximately -57 kJ·mol−1. researchgate.net Standard Gibbs energies and enthalpies of formation have been calculated for species in the adenosine 5'-triphosphate series at standard conditions (298.15 K, 1 bar, pH = 7, [Mg2+] = 10-3 M, and ionic strength = 0.25 M). nih.gov These thermodynamic data are crucial for understanding the feasibility and direction of metabolic pathways. dntb.gov.ua
Interactive Data Table: Kinetic Parameters of Enzymes Interacting with Adenosine 5'-phosphoramidate Analogs
| Enzyme | Organism | Substrate/Analog | Parameter | Value | Reference |
| APS Kinase | Rat Chondrosarcoma | APS | Km | 76 nM | nih.gov |
| APS Kinase | Rat Chondrosarcoma | ATP | Km | 24 μM | nih.gov |
| APS Kinase | E. coli K12 | APS | Vmax/Km | > 10^8 M-1 s-1 | nih.gov |
| APS Kinase | E. coli K12 | PAPS | Specific Activity | 153 μmol/min/mg | nih.gov |
Allosteric Modulation and Regulatory Mechanisms of Enzymes
Allosteric modulation provides a sophisticated mechanism for regulating enzyme activity by binding of a modulator to a site distinct from the active site, leading to conformational changes that alter the enzyme's function.
Adenosine Receptors: Adenosine receptors, which are G protein-coupled receptors (GPCRs), are prominent examples of proteins regulated by allosteric modulators. nih.gov These modulators can "fine-tune" the receptor's response to the endogenous agonist, adenosine, offering a therapeutic advantage over traditional orthosteric ligands by influencing tissue responses only when the natural agonist is present. nih.govnih.gov For instance, allosteric enhancers of the A1 adenosine receptor have shown potential as antiarrhythmic and antilipolytic agents. nih.gov The development of allosteric modulators for adenosine receptors is an active area of research, with the aim of achieving high subtype selectivity and spatiotemporal control of receptor activity. frontiersin.org
APS as a Modulator: Adenosine 5'-phosphosulfate (APS) itself can act as a modulator of enzymes involved in its metabolism. nih.gov In bifunctional PAPS synthases found in metazoans, which contain both ATP sulfurylase and APS kinase domains, APS exhibits complex regulatory effects. nih.govnih.gov It acts as a potent product inhibitor of the ATP sulfurylase domain, competing with both ATP and sulfate. nih.govnih.gov For the APS kinase domain, APS functions as an uncompetitive substrate inhibitor, capable of binding to both the ATP/ADP and the PAPS/APS binding sites. nih.govnih.gov
Furthermore, APS has been identified as a highly specific stabilizer of bifunctional PAPS synthases. nih.govnih.gov It is proposed that at concentrations between 0.5 and 5 μM, APS stabilizes the APS kinase domain by forming a dead-end enzyme-ADP-APS complex. nih.gov At higher concentrations, it may bind to the catalytic center of the ATP sulfurylase. nih.gov The cellular concentration of APS is modeled to be around 1.6 μM but can increase significantly under conditions of sulfate excess, highlighting the physiological relevance of its modulatory roles. nih.gov
Inhibition Mechanisms: Studies on APS kinase from E. coli K12 have shown that APS can act as a potent substrate inhibitor, competitive with ATP. nih.gov This substrate inhibition is consistent with APS binding to the enzyme to form a non-productive, dead-end E-APS complex. nih.gov This complex regulatory behavior, where a molecule can be both a substrate and an inhibitor, underscores the intricate control mechanisms governing metabolic pathways.
Analytical and Structural Elucidation Techniques in Adenosine 5 Phosphoramidate 1 Research
Application of Mass Spectrometry for Characterization
Mass spectrometry stands as a cornerstone technique for the characterization of Adenosine (B11128) 5'-phosphoramidate(1-), offering high sensitivity and specificity for determining its molecular weight and probing its structure through fragmentation analysis. The computed exact mass of Adenosine 5'-phosphoramidate(1-) is 345.07124419 Da. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like Adenosine 5'-phosphoramidate(1-). In ESI-MS, the analyte solution is sprayed through a highly charged needle, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For Adenosine 5'-phosphoramidate(1-), ESI-MS can be performed in both positive and negative ion modes. In positive ion mode, protonated molecules, [M+H]⁺, are commonly observed. In negative ion mode, deprotonated molecules, [M-H]⁻, are detected, which is particularly relevant for this compound as it exists as an anion at physiological pH. The high-resolution mass measurement capabilities of modern ESI-MS instruments allow for the precise determination of the elemental composition of the molecule.
Research on related amino acid phosphoramidates of adenosine has demonstrated that ESI-MS is a powerful tool for their structural determination, revealing characteristic fragment ions in both positive and negative ion modes. chemicalbook.com
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is highly effective for the analysis of biomolecules, including nucleotides and their derivatives. In MALDI, the analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions.
While direct MALDI analysis of Adenosine 5'-phosphoramidate(1-) is not extensively documented in dedicated studies, the principles have been applied to larger molecules containing phosphoramidate (B1195095) linkages, such as modified DNA. In these studies, MALDI-Time-of-Flight (TOF) mass spectrometry has been instrumental in analyzing the fragments of these larger molecules, demonstrating its utility for compounds with phosphoramidate bonds. acs.org The acidic matrices typically used in MALDI can potentially cause fragmentation of acid-labile bonds, a factor that must be considered during analysis. acs.org
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, or MS/MS, is a powerful extension of mass spectrometry that involves multiple stages of mass analysis, typically to elucidate the structure of a compound. In an MS/MS experiment, a specific precursor ion of interest, such as the [M+H]⁺ or [M-H]⁻ ion of Adenosine 5'-phosphoramidate(1-), is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID) or other fragmentation methods in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer, providing a fragmentation pattern that is characteristic of the molecule's structure.
For Adenosine 5'-phosphoramidate(1-), MS/MS analysis would be expected to yield fragments corresponding to the loss of the phosphoramidate group, the cleavage of the glycosidic bond between the adenine (B156593) base and the ribose sugar, and fragmentations within the ribose ring. Studies on amino acid phosphoramidates of adenosine have shown that MS/MS in positive ion mode produces abundant characteristic fragment ions, aiding in structural confirmation. chemicalbook.com
| Predicted Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 347.08635 | 172.9 |
| [M+Na]⁺ | 369.06829 | 180.0 |
| [M-H]⁻ | 345.07179 | 172.1 |
| [M+NH₄]⁺ | 364.11289 | 181.2 |
| [M+K]⁺ | 385.04223 | 179.1 |
| [M+H-H₂O]⁺ | 329.07633 | 162.9 |
| [M+HCOO]⁻ | 391.07727 | 192.6 |
| [M+CH₃COO]⁻ | 405.09292 | 208.7 |
| [M+Na-2H]⁻ | 367.05374 | 172.7 |
| [M]⁺ | 346.07852 | 172.7 |
| [M]⁻ | 346.07962 | 172.7 |
| Predicted data for Adenosine 5'-phosphoramidate from PubChemLite. uni.lu |
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that is exceptionally well-suited for the separation of highly polar compounds like Adenosine 5'-phosphoramidate(1-). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of polar analytes that are often poorly retained in reversed-phase chromatography.
When coupled with mass spectrometry, HILIC-MS provides a highly sensitive and selective method for the analysis of adenosine and its derivatives from complex biological matrices. southampton.ac.ukpsu.eduresearchgate.nethmdb.ca The high organic content of the mobile phase in HILIC is also beneficial for ESI-MS, as it promotes efficient desolvation and ionization, leading to enhanced sensitivity. southampton.ac.ukchemicalbook.com This technique would be ideal for quantifying Adenosine 5'-phosphoramidate(1-) in biological samples, separating it from other closely related endogenous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. Both ¹H and ³¹P NMR are particularly informative for Adenosine 5'-phosphoramidate(1-).
³¹P NMR: The phosphorus-31 NMR spectrum is crucial for characterizing the phosphorus environment. For Adenosine 5'-phosphoramidate(1-), a distinct signal would be observed for the phosphorus atom in the phosphoramidate group. The chemical shift of this signal would be characteristic of a phosphoramidate and would differ from that of a phosphate (B84403) or a phosphodiester. Coupling between the phosphorus atom and the adjacent H5' protons of the ribose would also be observable, providing further structural confirmation. Research on related phosphoramidates has utilized ³¹P NMR to confirm the presence and nature of the phosphoramidate linkage. nih.gov
Spectroscopic Methods for Detection and Quantification
Beyond mass spectrometry and NMR, other spectroscopic methods, particularly UV-Vis spectroscopy, are valuable for the detection and quantification of Adenosine 5'-phosphoramidate(1-).
Adenosine and its derivatives exhibit a characteristic strong UV absorbance due to the aromatic purine (B94841) ring system. The maximum absorbance for adenosine is typically around 259 nm. This property can be exploited for the quantitative analysis of Adenosine 5'-phosphoramidate(1-) using a spectrophotometer or, more commonly, as a detection method in High-Performance Liquid Chromatography (HPLC).
Computational and Theoretical Approaches to Adenosine 5 Phosphoramidate 1 Studies
Molecular Modeling and Docking in Ligand-Enzyme Interactions
Molecular modeling and docking simulations are pivotal in understanding how adenosine (B11128) 5'-phosphoramidate and its analogs interact with enzymes. These computational techniques predict the preferred binding orientation and affinity of a ligand to a receptor's active site.
For instance, docking studies on adenosine analogues with the NS5 methyltransferase of the Yellow Fever Virus have been conducted to explore their binding affinity and interaction patterns. nih.gov By comparing the docking scores, glide energies, and the number of interactions, researchers can identify promising drug candidates. nih.gov In one such study, two adenosine analogues (Pubchem ID 13792 and 1077) demonstrated better scoring functions than a commercially available antiviral drug, suggesting their potential for further development. nih.gov The fundamental principle of these simulations is to identify ligands that are complementary in shape and chemical properties to the enzyme's binding site. nih.gov
The process often begins with the three-dimensional structures of the target receptors, which can be determined experimentally through X-ray crystallography or modeled using homology modeling procedures if a template structure is available. nih.gov Subsequent minimizations and molecular dynamics (MD) simulations are used to refine these structures. nih.gov Molecular docking simulations are then employed to study the ligand-receptor interactions. nih.gov A critical aspect of this process is the validation of the computational models against available experimental data to ensure their accuracy and predictive power. nih.gov
In the context of adenosine receptors, which are G protein-coupled receptors (GPCRs), molecular modeling has been instrumental. nih.gov The crystal structure of the A2A adenosine receptor (A2A AR) has served as a template for modeling other adenosine receptor subtypes (A1, A2b, and A3). nih.govnih.gov Docking screens against these receptor models have successfully identified novel ligands with different chemical scaffolds. nih.gov For example, a structure-based docking screen of a large chemical library against the A2A AR identified seven new ligands with affinities ranging from 200 nM to 8.8 μM. nih.gov These studies often reveal key interactions, such as hydrogen bonding with specific residues like Asn253 and Glu169 in the A2A AR binding site, which are crucial for ligand recognition. nih.gov
| Compound/Ligand | Target Enzyme/Receptor | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Adenosine Analogues (Pubchem ID 13792, 1077) | NS5 Methyltransferase (Yellow Fever Virus) | Molecular Docking | Showed better scoring function than a commercially available antiviral drug. nih.gov | nih.gov |
| Novel Ligands (7 identified) | A2A Adenosine Receptor | Structure-Based Molecular Docking | Identified ligands with Ki values from 200 nM to 8.8 μM. nih.gov | nih.gov |
| Adenosine Analogues | Adenosine Receptors (A1, A2a, A2b, A3) | Homology Modeling, MD Simulations, Molecular Docking | Procedures for modeling ARs and studying ligand-receptor interactions. nih.gov | nih.gov |
Free Energy Calculations and Mechanistic Simulations
Free energy calculations and mechanistic simulations provide a deeper, quantitative understanding of the conformational changes and reaction pathways involving adenosine 5'-phosphoramidate. These methods can elucidate the energetics and atomic-level details of molecular processes.
One powerful approach is the use of molecular dynamics (MD) simulations combined with methods like the string method to determine the minimum free energy path (MFEP) of a conformational transition. plos.org This has been applied to study the large-scale conformational changes in adenylate kinase (AK), an enzyme that utilizes adenosine triphosphate (ATP). plos.org By calculating the potential of mean force (PMF) along the MFEP, researchers can identify the free energy barriers and stable intermediate states of the transition. plos.org For holo-AK (the enzyme with its ligand bound), the stable regions of the PMF are skewed towards the closed conformation. plos.org Such simulations have revealed the distinct roles of adenosine monophosphate (AMP) and ATP in the conformational transition, showing that the specific binding of AMP occurs first and creates a bottleneck. plos.org
Mechanistic simulations have also been employed to study the formation of dinucleotides and oligonucleotides from the 5'-phosphorimidazolide of adenosine (a related activated nucleotide) on mineral surfaces like Na+-montmorillonite. nasa.govnih.gov These studies involve determining the rate constants for the condensation reactions and have shown that the presence of the mineral surface can significantly accelerate these reactions. nih.gov For example, the rate constants for dinucleotide and trinucleotide formation are over 1000 times larger in the presence of montmorillonite (B579905) compared to in its absence. nih.gov The simulations help in proposing possible pathways for oligonucleotide formation. nih.gov
Furthermore, theoretical calculations, including density functional theory (DFT), are used to investigate the molecular structure and properties of related molecules like adenosine 5'-triphosphate (ATP). nih.gov These calculations can explore rotational isomers, different protonated forms (protomers), and their relative free energies. nih.gov This information is crucial for interpreting experimental data, such as near edge X-ray absorption fine structure (NEXAFS) spectra. nih.gov
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Adenylate Kinase (AK) Conformational Transition | Molecular Dynamics (MD) Simulations, String Method, MBAR | Elucidated the minimum free energy path and the distinct roles of AMP and ATP in the transition. plos.org | plos.org |
| Oligonucleotide formation from 5'-phosphorimidazolide of adenosine | Kinetic and Mechanistic Simulations (SIMFIT) | Rate constants for formation are significantly enhanced by Na+-montmorillonite. nih.gov | nih.gov |
| Protonated Adenosine 5'-Triphosphate (ATP) | Density Functional Theory (DFT), TDDFT | Determined relative free energies of different protomers and simulated NEXAFS spectra. nih.gov | nih.gov |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.
QSAR studies have been performed on various adenosine derivatives to understand their interactions with different enzymes and receptors. For instance, a QSAR study on pyrrolo[2,3-d]pyrimidine nucleoside analogues as inhibitors of adenosine kinase (AK) revealed that hydrophobic parameters at a specific position and electronic and steric parameters on the pyrimidine (B1678525) and pyrrole (B145914) rings are crucial for ligand-receptor interactions. nih.gov The presence of bulkier groups at certain positions appeared to protect the compounds from biodegradation. nih.gov
Another QSAR study focused on N6-(substituted-phenylcarbamoyl) adenosine-5'-uronamides as agonists for the A1 adenosine receptor. nih.gov Using the TOPological Sub-Structural Molecular Design (TOPS-MODE) approach, a model was developed that could explain close to 84% of the variance in the binding affinity of 23 analogues. nih.gov This approach also allowed for the identification of the contribution of different molecular fragments to the biological property, providing a clear structural interpretation. nih.gov
In the context of adenosine receptor antagonists for Parkinson's disease, QSAR models for 4-arylthieno[3,2-d]pyrimidine derivatives were developed. researchgate.net These models highlighted the importance of descriptors such as dipole moment, Wiener index, and molecular area for the antagonist activity against both A1 and A2A adenosine receptors. researchgate.net
A 3D-QSAR study was conducted on adenosine 5'-phosphosulfate (APS) analogues as ligands for APS reductase, an important enzyme in Mycobacterium tuberculosis. This model, built using alignment-independent descriptors from molecular interaction fields, helps in understanding the key molecular characteristics necessary for interaction with the target and aids in the rational design of new inhibitors.
| Compound Series | Target | QSAR/QSPR Method | Key Finding | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine nucleoside analogues | Adenosine Kinase (AK) | Hansch Approach | Hydrophobic, electronic, and steric parameters are important for inhibitory activity. nih.gov | nih.gov |
| N6-(substituted-phenylcarbamoyl) adenosine-5'-uronamides | A1 Adenosine Receptor | TOPS-MODE | Model explained ~84% of variance in binding affinity and identified key fragment contributions. nih.gov | nih.gov |
| 4-arylthieno[3,2-d]pyrimidine derivatives | A1 and A2A Adenosine Receptors | Genetic Function Approximation (GFA) | Identified significant descriptors like dipole moment and molecular area for antagonist activity. researchgate.net | researchgate.net |
| Adenosine 5'-phosphosulfate (APS) analogues | APS Reductase | 3D-QSAR (MIF-based) | Model aids in the rational design of novel inhibitors for M. tuberculosis. |
In Silico Design of Phosphoramidate-Based Reaction Networks
In silico design plays a crucial role in the development and optimization of complex chemical systems, such as phosphoramidate-based reaction networks. These networks are of interest for their potential applications in creating out-of-equilibrium systems, which are fundamental to life at the molecular level. researchgate.net
A notable example is the design of a dissipative reaction network involving the formation and hydrolysis of phosphoramidates from natural ribonucleotides like adenosine monophosphate (AMP). researchgate.netfigshare.comnih.gov This network is driven by a chemical fuel, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates the formation of the phosphoramidate (B1195095). nih.gov The subsequent hydrolysis of the phosphoramidate closes the reaction cycle. nih.gov
Due to the multitude of interconnected parameters, such as pH, temperature, and reactant concentrations, a software-assisted tool called "Design of Experiments" (DoE) has been instrumental in optimizing and understanding these networks. researchgate.netfigshare.comnih.gov DoE allows for the systematic variation of multiple factors to identify the optimal conditions for the desired outcome. acs.org For instance, in the phosphoramidate reaction network, DoE was used to find a "sweet spot" of reaction conditions that allowed for both efficient phosphoramidate formation and its subsequent hydrolysis to sustain the dissipative cycle. acs.org
These in silico approaches have revealed interesting relationships, such as the significant effect of pH on the reaction progress and the influence of nucleophilic catalysts like 1-ethylimidazole (B1293685) (EtIm) on the hydrolysis rate. figshare.comacs.org The insights gained from these computational studies are in good agreement with experimental results and are valuable for designing more complex, life-like chemical systems. acs.org
Future Perspectives and Unexplored Research Avenues
Elucidating Broader Biological Networks and Physiological Impacts
While initial studies have identified Adenosine (B11128) 5'-phosphoramidate (AMP-NH2) as a signaling molecule in plants, its broader biological network and full physiological impact remain largely uncharted territory. nih.gov The discovery that exogenous AMP-NH2 can trigger significant metabolic shifts in Arabidopsis thaliana, including the accumulation of phenylpropanoids, lignins, anthocyanins, and salicylic (B10762653) acid, opens up numerous avenues for future investigation. nih.gov These findings strongly suggest that AMP-NH2, or its derivatives, could play a crucial role in plant defense mechanisms, stress responses, and development.
Future research should focus on identifying the upstream and downstream components of the AMP-NH2 signaling cascade. This includes pinpointing the specific receptors that recognize AMP-NH2 and the subsequent intracellular signaling pathways that are activated. Understanding how the cellular levels of AMP-NH2 are regulated, potentially by HIT-family proteins, is another critical area of inquiry. nih.gov Exploring the interplay between AMP-NH2 and other known signaling molecules, such as diadenosine polyphosphates and cyclic nucleotides, will be essential to construct a comprehensive model of its function. nih.gov
Beyond the plant kingdom, the physiological relevance of AMP-NH2 in other organisms is a significant unknown. Given the fundamental nature of adenosine-based molecules in biology, it is plausible that AMP-NH2 or similar phosphoramidate (B1195095) derivatives have undiscovered roles in animals and microbes. Investigating the presence and function of AMP-NH2 in these systems could reveal novel signaling paradigms and metabolic regulatory mechanisms.
Development of Advanced Probes and Chemical Tools
To fully dissect the biological roles of Adenosine 5'-phosphoramidate(1-), the development of advanced chemical probes and tools is paramount. Currently, research has been aided by synthetic congeners like adenosine 5'-phosphofluoridate, which mimics the effects of AMP-NH2. nih.gov However, more specific and versatile tools are needed to probe its interactions and dynamics within living cells.
Future efforts should be directed towards the design and synthesis of:
Fluorescent Probes: Attaching fluorophores to AMP-NH2 analogs could enable real-time visualization of its subcellular localization, transport, and interaction with binding partners. These probes would be invaluable for techniques like fluorescence microscopy and flow cytometry to track the molecule's behavior under different physiological conditions.
Photoaffinity Labels: Incorporating photo-reactive groups into AMP-NH2 analogs would allow for the covalent labeling and subsequent identification of its binding proteins, including potential receptors and enzymes involved in its metabolism. This technique is crucial for deorphanizing the signaling pathway of AMP-NH2.
Covalent Ligands: The development of irreversible agonists or antagonists based on the AMP-NH2 scaffold could be instrumental in studying the long-term consequences of activating or blocking its signaling pathway. nih.gov These tools can help to elucidate the physiological functions regulated by AMP-NH2 signaling.
Metabolically Stable Analogs: Creating analogs of AMP-NH2 that are resistant to enzymatic degradation would be beneficial for studying its sustained effects both in vitro and in vivo.
These chemical tools will be instrumental in overcoming the current limitations in studying this intriguing molecule and will pave the way for a deeper understanding of its biological significance.
Integration of Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of the physiological impact of Adenosine 5'-phosphoramidate(1-) necessitates the integration of multiple "omics" datasets. The initial transcriptomic data from Arabidopsis thaliana has already provided a glimpse into the genes regulated by AMP-NH2, primarily those involved in the phenylpropanoid pathway. nih.gov However, a more holistic view requires a multi-pronged approach that combines genomics, transcriptomics, proteomics, and metabolomics.
Future research strategies should involve:
Transcriptomics: Beyond identifying differentially expressed genes, RNA-sequencing can reveal alternative splicing events and non-coding RNAs that are influenced by AMP-NH2 signaling.
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications following AMP-NH2 treatment, providing a direct link between gene expression changes and cellular function. This can help to identify the key enzymes and regulatory proteins that execute the downstream effects of AMP-NH2.
Metabolomics: Untargeted metabolomics can provide a global snapshot of the metabolic reprogramming induced by AMP-NH2, extending beyond the phenylpropanoid pathway to uncover novel metabolic networks that are under its control.
Network Biology: Integrating these multi-omics datasets using computational and systems biology approaches will be crucial for constructing comprehensive biological networks. youtube.com This will allow for the identification of key nodes, pathways, and regulatory hubs that are central to the physiological effects of AMP-NH2. By mapping the intricate web of molecular interactions, researchers can move from a list of individual changes to a functional understanding of how AMP-NH2 orchestrates complex biological processes. scispace.comdtu.dknih.govnih.gov
This integrated, multi-omics approach will be essential to unravel the full spectrum of biological processes influenced by Adenosine 5'-phosphoramidate(1-) and to place its function within the broader context of cellular and organismal physiology.
Q & A
Q. What are the established enzymatic methods for synthesizing adenosine 5'-phosphoramidate(1-), and how do reaction conditions influence yield?
Adenosine 5'-phosphoramidate can be synthesized via adenylyl sulphate:ammonia adenylyltransferase (EC 2.7.7.51) isolated from Chlorella. This enzyme catalyzes the transfer of an adenylyl group from adenosine 5'-phosphosulphate (APS) to ammonia, forming adenosine 5'-phosphoramidate. Key parameters include pH (optimal at 7.5–8.0), temperature (25–30°C), and ammonium ion concentration (≥50 mM). Kinetic studies indicate a Km of 0.2 mM for APS and 5 mM for NH3 under standard conditions .
Q. How can researchers detect and quantify adenosine 5'-phosphoramidate(1-) in biological samples?
Reverse-phase HPLC coupled with UV detection (λ = 260 nm) is commonly used. For complex matrices (e.g., plant tissues), LC-MS/MS with a C18 column and negative ion mode (m/z 346.24 for [M-H]<sup>−</sup>) provides higher specificity. Internal standards like isotopically labeled adenosine 5'-phosphoramidate improve quantification accuracy .
Q. What factors influence the hydrolytic stability of adenosine 5'-phosphoramidate(1-), and how can degradation be minimized?
Hydrolysis occurs via cleavage of the P-N bond, accelerated under acidic conditions (pH < 3) or in the presence of free carboxyl groups. Intramolecular catalysis by proximal acidic residues (e.g., carboxy groups) increases degradation rates by ~10-fold. Stabilization strategies include buffering at neutral pH (6.5–7.5), lyophilization, and storage at −80°C in anhydrous solvents .
Advanced Research Questions
Q. How does adenosine 5'-phosphoramidate(1-) interact with nucleotide-binding enzymes, and what structural insights inform inhibitor design?
The phosphoramidate group mimics the γ-phosphate of ATP, enabling competitive inhibition of kinases and ligases. Crystallographic studies reveal that the P-N bond adopts a trigonal bipyramidal geometry, allowing hydrogen bonding with conserved lysine/arginine residues in ATP-binding pockets. Substitution of the NH2 group with bulky moieties (e.g., propargyl) enhances binding affinity but may reduce cellular uptake .
Q. What methodological challenges arise in studying the role of adenosine 5'-phosphoramidate(1-) as a signaling molecule in plants?
Endogenous levels in Arabidopsis thaliana are low (~nM), requiring highly sensitive detection (e.g., nano-LC-MS/MS). Exogenous application (10–100 µM) induces phenylpropanoid and salicylic acid pathways, but off-target effects (e.g., adenosine receptor activation) must be controlled via knockout mutants or competitive inhibitors (e.g., adenosine deaminase) .
Q. How can phosphoramidate pronucleotide technology improve the delivery and efficacy of adenosine-derived therapeutics?
Phosphoramidate prodrugs (e.g., ProTides) mask the 5'-phosphate with labile groups (e.g., aryl esters), bypassing rate-limiting kinase activation. For anti-HBV agents like 2'-fluoro-6'-methylene carbocyclic adenosine, ProTide modification increases intracellular triphosphate levels by 50-fold compared to the parent nucleoside. Key metrics include hydrolysis rates in plasma (t1/2 > 24 h) and enzymatic activation efficiency in target cells .
Q. What analytical discrepancies exist in characterizing phosphoramidate hydrolysis products, and how can they be resolved?
LC-MS/MS may misidentify adenosine 5'-phosphate (AMP) as a hydrolysis product due to similar retention times. Use of high-resolution mass spectrometry (HRMS) with isotopic labeling (e.g., <sup>15</sup>N in the NH2 group) distinguishes AMP from adenosine 5'-phosphoramidate fragments. NMR (<sup>31</sup>P and <sup>1</sup>H) further confirms P-N bond cleavage .
Q. How does adenosine 5'-phosphoramidate(1-) participate in non-canonical RNA modification pathways?
In Mycoplasma genitalium, it serves as a lysine-adenylated intermediate in tRNA ligation. The ambident phosphoramidate group reacts preferentially at oxygen (vs. nitrogen) in DNA-catalyzed reactions, forming pyrophosphate-linked products. Mechanistic studies require <sup>18</sup>O isotopic tracing and crystallography of catalytic DNAzymes .
Methodological Tables
Table 1: Key Enzymes Utilizing Adenosine 5'-Phosphoramidate(1-)
Table 2: Stabilization Strategies for Adenosine 5'-Phosphoramidate(1-)
| Condition | Degradation Rate (t1/2) | Stabilization Method | Reference |
|---|---|---|---|
| pH 3.0 | 2 h | Buffer at pH 7.0, lyophilize | |
| Aqueous solution (25°C) | 48 h | Add 10% DMSO, store at −80°C | |
| Plasma | 6 h | ProTide modification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
